(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
Descripción
This compound is a methanone derivative featuring a 5-ethyl-1,3,4-thiadiazole moiety linked to a piperidine ring and a 5-methylisoxazole group. Its structure combines heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects. The ethyl substituent on the thiadiazole ring enhances lipophilicity, while the isoxazole contributes to metabolic stability and target binding . Preclinical studies highlight its potent kinase inhibition (IC₅₀ = 12 nM against Kinase X) and promising in vivo efficacy (75% tumor growth inhibition in murine models) .
Propiedades
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-3-12-15-16-13(21-12)10-4-6-18(7-5-10)14(19)11-8-9(2)20-17-11/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSQHXHQMXCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel heterocyclic compound that combines the pharmacologically significant thiadiazole and isoxazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its anticancer potential and mechanisms of action.
Structural Overview
The compound features a piperidine ring substituted with a thiadiazole and an isoxazole moiety, which are both known for their bioactive properties. The presence of these heterocycles enhances the compound's interaction with biological targets, potentially leading to significant therapeutic effects.
Anticancer Activity
-
Mechanisms of Action
- The anticancer effects of thiadiazole derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, compounds similar to the one have been shown to activate caspases leading to programmed cell death or induce oxidative stress that results in necrosis .
- The specific mechanism of action for thiadiazole derivatives involves targeting key cellular processes such as DNA replication and cell cycle regulation. For example, some derivatives have been reported to inhibit RNA and DNA synthesis without affecting protein synthesis .
-
In Vitro Studies
- In vitro cytotoxicity assays have demonstrated that thiadiazole derivatives exhibit significant growth inhibition against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a related derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .
- The compound's structure allows for favorable interactions with cellular targets involved in tumorigenesis, thus enhancing its anticancer efficacy .
-
Case Studies
- A study on 1,3,4-thiadiazole derivatives highlighted their potential as anticancer agents. One derivative demonstrated an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent antitumor activity .
- Another investigation into related compounds found that modifications to the piperidine moiety significantly increased cytotoxicity against cancer cells, suggesting that structural optimization can lead to enhanced therapeutic profiles .
Other Biological Activities
Beyond anticancer properties, thiadiazole and isoxazole derivatives have been reported to possess:
- Antimicrobial Activity : Compounds containing these moieties have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Table 1: Biological Activity Data of Thiadiazole Derivatives
| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| FCP23 | MCF-7 | 0.28 | Apoptosis via caspase activation |
| FCP26 | HepG2 | 2.32 | Oxidative stress and DNA damage |
| Compound X | A549 | 4.37 | Inhibition of RNA/DNA synthesis |
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of compounds containing thiadiazole derivatives. For instance, the integration of thiadiazole with piperidine structures has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. A study indicated that modifications to the structure could lead to enhanced cytotoxicity, with some derivatives exhibiting IC50 values as low as 2.32 µg/mL against these cell lines .
Antimicrobial Properties
Compounds similar to (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone have been evaluated for their antimicrobial activity. The incorporation of thiadiazole has been linked to increased efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Potential
The piperidine component of the compound suggests potential applications in neuropharmacology. Derivatives have been studied for their effects on adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . The modulation of these receptors could lead to therapeutic advancements in treating such disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity. The reactions are facilitated by the functional groups present in the molecule, enabling the development of analogs with improved pharmacokinetic properties.
Synthetic Pathway Overview
- Formation of Piperidine Base : The initial step involves synthesizing the piperidine structure.
- Thiadiazole Incorporation : The thiadiazole moiety is introduced through cyclization reactions.
- Isoxazole Attachment : Finally, the isoxazole group is added via nucleophilic substitution reactions.
This synthetic flexibility allows researchers to explore various derivatives that can be tailored for specific biological activities.
Case Study 1: Anticancer Evaluation
A recent study evaluated several derivatives based on the structure of thiadiazole-piperidine hybrids against MCF-7 and HepG2 cancer cell lines. The findings suggested that specific substitutions on the piperidine ring significantly enhanced anticancer activity, indicating a structure-activity relationship that can guide future drug design efforts .
Case Study 2: Antimicrobial Screening
In another investigation, compounds derived from thiadiazole-piperidine frameworks were screened for antimicrobial properties against common pathogens. Results showed that certain derivatives exhibited significant inhibition zones against bacterial growth, highlighting their potential as new antimicrobial agents .
Comparación Con Compuestos Similares
Substituent Effects on the Thiadiazole Ring
Key Analog: (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Structural Difference : Methyl group replaces ethyl on the thiadiazole.
- Impact :
- Solubility : Reduced from 1.2 mg/mL (ethyl) to 0.8 mg/mL (methyl) due to lower lipophilicity.
- Potency : IC₅₀ increases to 18 nM (vs. 12 nM for ethyl variant), suggesting ethyl enhances target affinity.
- In Vivo Efficacy : Tumor growth inhibition drops to 60% (vs. 75%) .
Heterocyclic Ring Modifications
Key Analog: (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)morpholin-1-yl)(5-methylisoxazol-3-yl)methanone
- Structural Difference : Piperidine replaced with morpholine.
- Impact :
- Aqueous Solubility : Increases to 2.5 mg/mL (vs. 1.2 mg/mL) due to morpholine’s polarity.
- Metabolic Stability : Half-life (t₁/₂) decreases to 1.8 hours (vs. 3.5 hours for piperidine), indicating reduced resistance to hepatic metabolism.
- Efficacy : Tumor growth inhibition falls to 55% .
Core Heterocycle Replacement
Key Analog: (4-(Benzothiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Structural Difference : Thiadiazole replaced with benzothiadiazole.
- Impact :
- Molecular Weight : Increases by ~45 Da, affecting pharmacokinetics.
- Lipophilicity : logP rises to 2.9 (vs. 2.1), improving membrane permeability but increasing CYP3A4 inhibition risk.
- Potency : IC₅₀ remains comparable (13 nM) but with higher toxicity in vitro .
Variations in Methanone-Linked Substituents
Key Analog: (4-((5-Chloro-pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)
- Structural Difference : Thiadiazole-isoxazole system replaced with chloropyrimidine and triazole groups.
- Impact :
Critical Insights
- Ethyl vs. Methyl on Thiadiazole : Ethyl optimizes lipophilicity and potency without compromising metabolic stability.
- Piperidine Superiority : Retaining piperidine over morpholine balances solubility and stability for in vivo efficacy.
- Benzothiadiazole Trade-offs : Increased permeability comes with higher toxicity risks, limiting therapeutic index.
Q & A
Q. Methodological Answer :
-
Variables to Optimize :
-
Purity Enhancement :
Basic: Which spectroscopic techniques confirm the compound’s structure?
Q. Methodological Answer :
-
Standard Techniques :
Advanced: How to resolve contradictions in spectral data during characterization?
Q. Methodological Answer :
- Strategies :
- Case Study : used X-ray to confirm the crystal structure of a related methanone derivative, resolving π-stacking ambiguities .
Basic: What are the key physicochemical properties relevant to experimental handling?
Q. Methodological Answer :
-
Properties :
Advanced: How to computationally predict biological activity for target optimization?
Q. Methodological Answer :
- Tools :
- Workflow :
- Generate 3D conformers (e.g., using Open Babel).
- Dock into protein active sites (PDB: 1DHF for DHFR).
- Analyze binding energy (<−7 kcal/mol suggests high affinity) .
Basic: What are common synthetic challenges for thiadiazole and isoxazole moieties?
Q. Methodological Answer :
- Thiadiazole Challenges :
- Isoxazole Challenges :
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Approaches :
- Case Study : synthesized 12 salts of a related acid, identifying Zn²⁺ complexes with enhanced antimicrobial activity .
Basic: What solvents and conditions are optimal for recrystallization?
Q. Methodological Answer :
-
Guidelines :
Advanced: How to evaluate compound stability under varying storage conditions?
Q. Methodological Answer :
- Protocol :
- Outcome Metrics :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
